

A Comprehensive Technical Guide to 2-(Dimethylamino)nicotinonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-(Dimethylamino)nicotinonitrile**

Cat. No.: **B1279988**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Dimethylamino)nicotinonitrile, a substituted pyridine derivative, belongs to a class of compounds that has garnered significant interest in medicinal chemistry. The nicotinonitrile scaffold is a key structural motif in a variety of biologically active molecules. This technical guide provides a detailed overview of the known synonyms, and physicochemical properties of **2-(Dimethylamino)nicotinonitrile**. Due to the limited availability of public data on this specific compound, this guide also presents a general synthetic approach and discusses the broader biological context of related nicotinonitrile derivatives to provide a valuable resource for researchers.

Chemical Identity and Synonyms

2-(Dimethylamino)nicotinonitrile is a chemical compound with the CAS Registry Number 60138-76-3. It is also known by several other names.

Identifier Type	Value	Citation
Systematic Name	2-(Dimethylamino)nicotinonitrile	
IUPAC Name	2-(dimethylamino)pyridine-3-carbonitrile	[1]
CAS Registry No.	60138-76-3	[1]
Molecular Formula	C8H9N3	[1]
Molecular Weight	147.18 g/mol	[1]

A comprehensive list of synonyms and alternative names is provided in the table below to facilitate literature and database searches.

Synonyms and Alternative Names	Citation
2-(Dimethylamino)-3-cyanopyridine	
2-(Dimethylamino)pyridine-3-carbonitrile	[1]
3-Cyano-2-(dimethylamino)pyridine	
2-(N,N-Dimethylamino)nicotinonitrile	

Note: No registered trade names for **2-(Dimethylamino)nicotinonitrile** were identified in a comprehensive search of publicly available databases. It is primarily available as a research chemical.

Physicochemical Properties

The known physicochemical properties of **2-(Dimethylamino)nicotinonitrile** are summarized in the table below. These properties are essential for handling, storage, and experimental design.

Property	Value	Citation
Boiling Point	264.9 °C (predicted)	[2]
Density	1.113 g/cm ³ (predicted)	[2]
Refractive Index	1.552 (predicted)	[2]

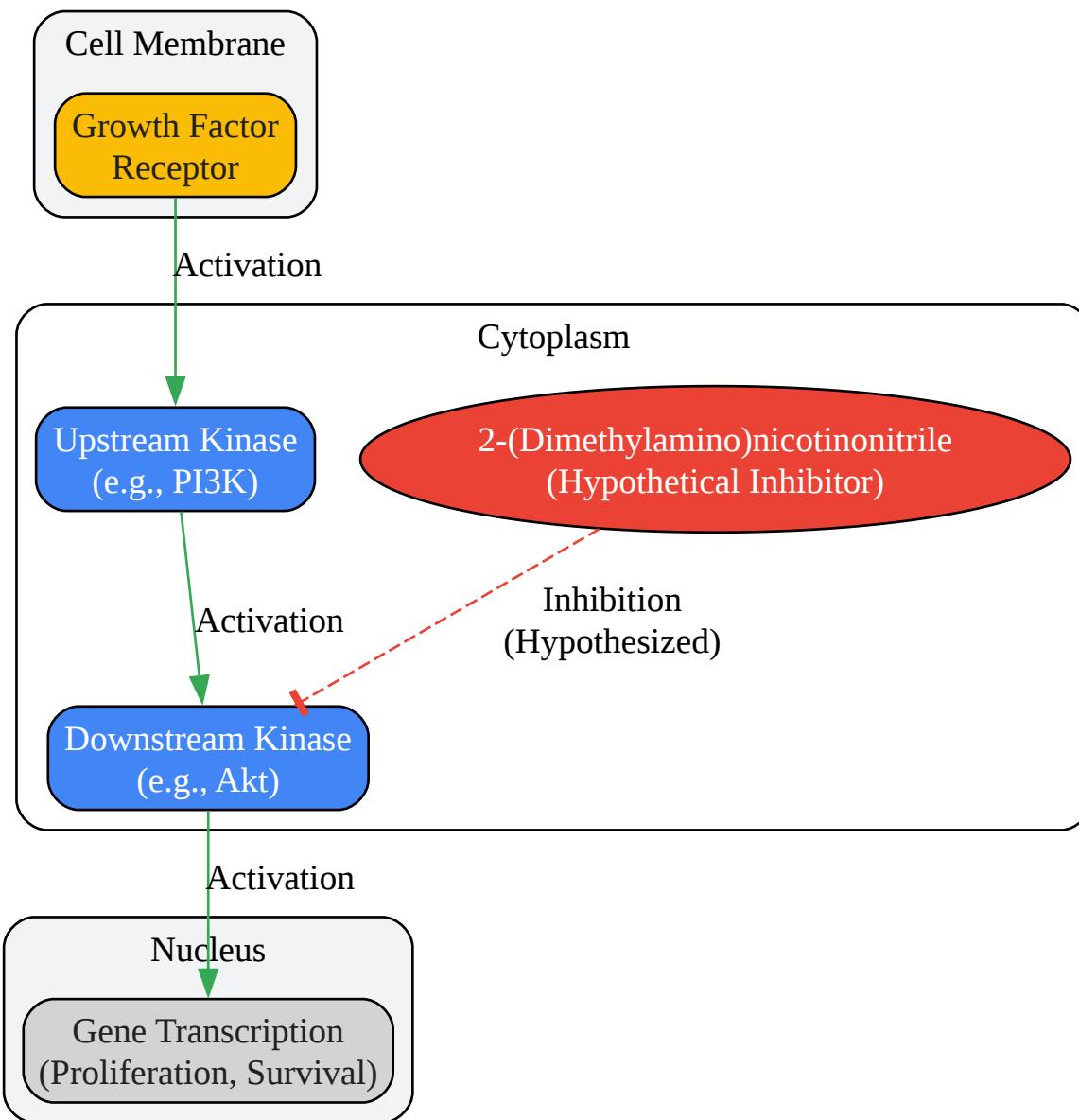
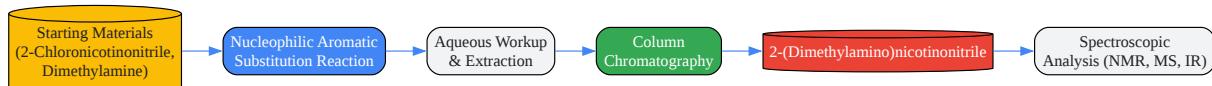
Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **2-(Dimethylamino)nicotinonitrile** is not readily available in peer-reviewed literature. However, the synthesis of substituted nicotinonitriles often follows established synthetic routes. A general approach to the synthesis of 2-aminonicotinonitrile derivatives is presented below. This can serve as a foundational method for the synthesis of **2-(Dimethylamino)nicotinonitrile**, likely starting from 2-chloronicotinonitrile and reacting it with dimethylamine.

Representative Experimental Protocol: Synthesis of 2-Substituted Nicotinonitrile Derivatives

This protocol is a generalized representation and may require optimization for the specific synthesis of **2-(Dimethylamino)nicotinonitrile**.

Reaction: 2-Chloronicotinonitrile + Dimethylamine → **2-(Dimethylamino)nicotinonitrile**



Procedure:

- To a solution of 2-chloronicotinonitrile (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile, DMF, or DMSO) in a sealed reaction vessel, add an excess of dimethylamine (typically 2-3 equivalents, either as a solution in a solvent like THF or as a gas).
- The reaction mixture is stirred at an elevated temperature (e.g., 80-120 °C) for several hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, the reaction mixture is cooled to room temperature.
- The solvent is removed under reduced pressure.

- The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
- The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
- The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure **2-(Dimethylamino)nicotinonitrile**.

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry.

General Synthesis Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemwhat.com [chemwhat.com]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-(Dimethylamino)nicotinonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1279988#2-dimethylamino-nicotinonitrile-synonyms-and-trade-names>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com